molecular formula C25H17FN4O4S B2980294 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111975-68-8

6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2980294
CAS No.: 1111975-68-8
M. Wt: 488.49
InChI Key: LURVMXLDLQRKSM-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo moiety. Key structural elements include:

  • Quinazolinone scaffold: A bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
  • 1,2,4-Oxadiazole substituent: A bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity.
  • Sulfanyl linker: The methylsulfanyl group bridges the oxadiazole and quinazolinone, contributing to conformational flexibility and hydrophobic interactions.
  • 3-Methylphenyl group: Positioned at the 7th carbon of the quinazolinone, this substituent may enhance lipophilicity and membrane permeability .

The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation for the quinazolinone core, followed by Suzuki coupling or nucleophilic substitution for functionalization .

Properties

IUPAC Name

6-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylphenyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O4S/c1-14-4-2-7-17(8-14)30-24(31)18-10-20-21(33-13-32-20)11-19(18)27-25(30)35-12-22-28-23(29-34-22)15-5-3-6-16(26)9-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURVMXLDLQRKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the fluorophenyl group, and the construction of the quinazolinone core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to different reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl or methylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that combines several functional groups. It has a unique structure and is investigated in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound can undergo oxidation, reduction, and substitution chemical reactions.

Chemistry

This compound can be employed as a building block in chemistry for synthesizing more complex molecules, allowing exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound can be investigated for potential biological activities like antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can offer insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound can be explored as a lead compound for drug development, and its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In industry, this compound can be used to develop new materials with specific properties, such as polymers, coatings, or catalysts, because its unique functional groups can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Substituents Key Properties/Activities Reference
Target Compound Quinazolin-8-one + [1,3]dioxolo 3-Fluorophenyl (oxadiazole), 3-methylphenyl Hypothesized kinase inhibition, enhanced metabolic stability
Triazolo[4,3-c]quinazolin-5(6H)-one (8) Triazoloquinazoline Cinnamoyl, methyl Anticancer, anti-inflammatory
Compound 4k (Molecules, 2014) Tetrahydroquinazolin-4-one 4-Fluorophenyl, methylpropyl Antiproliferative (IC₅₀: 1.2 µM vs. HeLa)
Compound 4l (Molecules, 2014) Tetrahydroquinazolin-4-one 4-Methoxyphenyl, methylpropyl Reduced activity vs. 4k (IC₅₀: 5.8 µM)

Functional Group Impact

  • Fluorine vs. Methoxy Groups : The target compound’s 3-fluorophenyl group (electron-withdrawing) contrasts with 4k/4l’s 4-methoxyphenyl (electron-donating). Fluorine enhances metabolic stability and binding precision, whereas methoxy groups increase solubility but reduce target affinity .
  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound offers greater rigidity and metabolic resistance compared to triazole derivatives in , which may degrade faster in vivo .

Pharmacological Performance

  • Activity Trends: Quinazolinone derivatives with fluorinated aryl groups (e.g., 4k) exhibit superior antiproliferative activity compared to non-fluorinated analogues. The target compound’s fluorophenyl-oxadiazole motif is expected to follow this trend .
  • Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselectivity during oxadiazole formation, whereas triazoloquinazolines () are more straightforward to functionalize .

Physicochemical Properties

  • Molecular Weight: At ~500–550 g/mol, the target compound aligns with typical quinazolinone drugs (e.g., Gefitinib: 447 g/mol), suggesting favorable drug-likeness .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Fluorine and oxadiazole synergistically enhance target engagement, as seen in 4k’s low IC₅₀ values . The target compound’s unique [1,3]dioxolo group may further modulate selectivity.
  • Metabolic Stability : Oxadiazole-containing compounds resist cytochrome P450 oxidation better than triazole analogues, as demonstrated in preclinical studies .

Biological Activity

The compound 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula: C₁₈H₁₅FN₂O₃S
  • Molecular Weight: 354.39 g/mol
  • IUPAC Name: this compound

Structural Features

The compound features:

  • A quinazolinone core which is known for various pharmacological properties.
  • An oxadiazole moiety that is often associated with antimicrobial and anticancer activities.
  • A sulfanyl group that may enhance biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For example, research has shown that related oxadiazole compounds demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity Level
Oxadiazole AS. aureusModerate
Oxadiazole BE. coliHigh
Oxadiazole CCandida albicansLow

Anticancer Properties

The quinazolinone scaffold is well-documented for its anticancer properties. A study evaluating various quinazolinone derivatives found that certain substitutions significantly enhanced their cytotoxic effects against human cancer cell lines . The specific activity of the compound remains to be fully elucidated; however, its structural components suggest potential efficacy in this area.

The proposed mechanism of action for compounds similar to the one often involves:

  • Inhibition of DNA synthesis.
  • Disruption of cell division processes.
  • Induction of apoptosis in cancer cells.

Case Study 1: Antimicrobial Evaluation

In a recent evaluation of several oxadiazole-containing compounds, the compound exhibited notable activity against S. aureus, with an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition at low concentrations .

Case Study 2: Cytotoxicity Assay

Another study focused on the cytotoxic effects of quinazolinone derivatives on various cancer cell lines. The results showed that modifications to the oxadiazole group could lead to enhanced cytotoxicity compared to parent compounds . The specific compound's impact on cell viability was assessed using standard MTT assays.

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